molecular formula C8H16N2O2 B2576458 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one CAS No. 926260-72-2

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one

Cat. No. B2576458
M. Wt: 172.228
InChI Key: RCZACEVMRGJMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445501B2

Procedure details

Starting from 4-amino-piperidine-4-carboxylic acid tert-butyl ester and methoxy-acetyl chloride the title compound is obtained as slightly brown oil.
Name
4-amino-piperidine-4-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([C:8]1([NH2:14])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.[CH3:15][O:16][CH2:17][C:18](Cl)=[O:19]>>[NH2:14][CH:8]1[CH2:9][CH2:10][N:11]([C:18](=[O:19])[CH2:17][O:16][CH3:15])[CH2:12][CH2:13]1

Inputs

Step One
Name
4-amino-piperidine-4-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1(CCNCC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(CC1)C(COC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.